molecular formula C5H6BrN3O2 B13179694 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid

3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid

Cat. No.: B13179694
M. Wt: 220.02 g/mol
InChI Key: RCRRXHDTTPNBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromo substituent at the 4-position of the triazole ring and a propanoic acid moiety attached to the 2-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.

    Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group to the 2-position of the triazole ring. This can be achieved through various synthetic routes, including esterification followed by hydrolysis or direct carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters, which can be hydrolyzed back to the acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Substituted Triazoles: Formed by substitution of the bromine atom.

    Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Utilized in biochemical assays and studies to investigate enzyme inhibition and protein interactions.

    Industrial Applications: Applied in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
  • 3-Bromo-1H-1,2,4-triazole
  • 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo substituent and the propanoic acid moiety enhances its reactivity and potential for diverse applications compared to other triazole derivatives.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

3-(4-bromotriazol-2-yl)propanoic acid

InChI

InChI=1S/C5H6BrN3O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H,10,11)

InChI Key

RCRRXHDTTPNBSY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1Br)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.